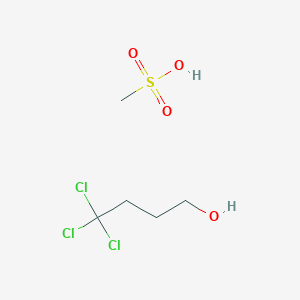
Methanesulfonic acid--4,4,4-trichlorobutan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 4,4,4-trichlorobutan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, while 4,4,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to the carbon chain
Méthodes De Préparation
The synthesis of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves the reaction of methanesulfonic acid with 4,4,4-trichlorobutan-1-ol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the by-products. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atoms in 4,4,4-trichlorobutan-1-ol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and cellular receptors. The methanesulfonic acid moiety acts as a strong acid, facilitating protonation and activation of substrates, while the 4,4,4-trichlorobutan-1-ol moiety can interact with hydrophobic regions of proteins and membranes. These interactions can lead to changes in enzyme activity, signal transduction pathways, and cellular responses.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) can be compared with other similar compounds, such as:
Methanesulfonic acid–4,4,4-trifluorobutan-1-ol (1/1): This compound has fluorine atoms instead of chlorine, which can lead to different chemical reactivity and biological activity.
Methanesulfonic acid–4,4,4-tribromobutan-1-ol (1/1): The presence of bromine atoms can affect the compound’s physical properties and reactivity.
Methanesulfonic acid–4,4,4-trichlorobutan-2-ol (1/1): The position of the hydroxyl group on the carbon chain can influence the compound’s chemical behavior and applications.
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) stands out due to its unique combination of strong acidity and the presence of multiple chlorine atoms, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
192625-85-7 |
|---|---|
Formule moléculaire |
C5H11Cl3O4S |
Poids moléculaire |
273.6 g/mol |
Nom IUPAC |
methanesulfonic acid;4,4,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.CH4O3S/c5-4(6,7)2-1-3-8;1-5(2,3)4/h8H,1-3H2;1H3,(H,2,3,4) |
Clé InChI |
SOZTUUVIXOLOLE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C(CC(Cl)(Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

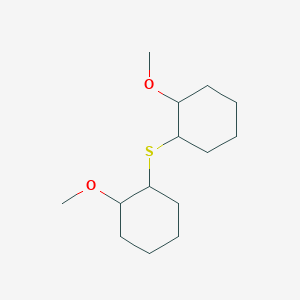
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)


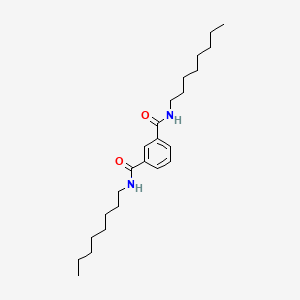
![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
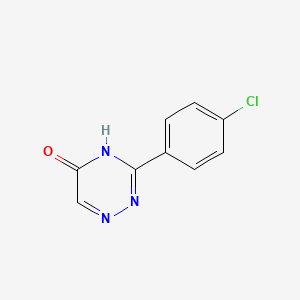

![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
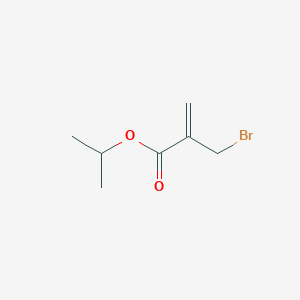
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
